2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one
CAS No.:
Cat. No.: VC15992472
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO |
|---|---|
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 2,7-dimethyl-7,8-dihydro-6H-quinolin-5-one |
| Standard InChI | InChI=1S/C11H13NO/c1-7-5-10-9(11(13)6-7)4-3-8(2)12-10/h3-4,7H,5-6H2,1-2H3 |
| Standard InChI Key | FAOHRMSNZHTVOC-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=C(C=CC(=N2)C)C(=O)C1 |
Introduction
2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one is a heterocyclic organic compound that belongs to the quinoline family. Its structure features a fused bicyclic system with a diketone functional group at the 5 and 6 positions of the quinoline ring. The compound's methyl groups at the 2 and 7 positions contribute to its distinct chemical properties and potential biological activities.
Structural and Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one |
| SMILES Notation | CC1CC2=C(C=CC(=N2)C)C(=O)C1 |
| InChI Key | FAOHRMSNZHTVOC-UHFFFAOYSA-N |
The diketone functional group and methyl substitutions confer unique chemical reactivity, making it a versatile compound for various applications.
Synthesis Pathways
The synthesis of 2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route includes:
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Cyclization of precursor compounds containing quinoline frameworks.
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Functionalization at specific positions (e.g., methylation at positions 2 and 7).
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Use of continuous flow reactors in industrial settings to enhance yield and maintain quality through precise control of reaction parameters.
Biological Activities
Preliminary studies suggest that derivatives of quinoline compounds, including 2,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one, exhibit promising biological activities:
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Anticancer Potential: Quinoline derivatives have been tested against various cancer cell lines (e.g., MCF-7 for breast cancer), showing significant cytotoxic activity in some cases .
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Antimicrobial Properties: The compound's heterocyclic framework may inhibit bacterial or fungal growth.
Further research is warranted to explore these activities comprehensively.
Applications
The unique properties of this compound make it useful in several fields:
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Pharmaceuticals: As a scaffold for drug discovery targeting cancer or microbial infections.
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Material Science: Potential applications in organic electronics due to its aromatic and electron-rich structure.
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Chemical Research: As an intermediate in synthesizing more complex molecules.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7,7-Dimethyl-7,8-dihydroquinolin-5(6H)-one | Lacks chlorine; potential for different activities. | |
| 2-Methylquinoline | Simpler structure; used in dye manufacturing. | |
| 4-Chloroquinoline | Chlorine substitution; different pharmaceutical uses. |
Future Research Directions
The following areas are suggested for further exploration:
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Detailed pharmacological profiling to confirm biological activity.
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Derivatization studies to enhance activity or specificity.
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Investigation into environmental stability and degradation pathways.
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